molecular formula C12H16IN3O B13042591 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one

1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one

Cat. No.: B13042591
M. Wt: 345.18 g/mol
InChI Key: LXHPDTGETJPBEG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridine core substituted with a cyclopropylmethyl group at position 1, an iodine atom at position 3, and an ethanone moiety at position 3. Its molecular formula is C₁₅H₁₈IN₃O, with a molecular weight of 403.26 (CAS: 2190525-01-8) . The iodine atom provides a reactive site for further derivatization, while the cyclopropylmethyl group may enhance metabolic stability and target binding .

Properties

Molecular Formula

C12H16IN3O

Molecular Weight

345.18 g/mol

IUPAC Name

1-[1-(cyclopropylmethyl)-3-iodo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C12H16IN3O/c1-8(17)15-5-4-11-10(7-15)12(13)14-16(11)6-9-2-3-9/h9H,2-7H2,1H3

InChI Key

LXHPDTGETJPBEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation reactions. This step requires the use of cyclopropylmethyl halides and suitable bases to facilitate the substitution.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.

    Substitution: The iodine atom in the compound makes it amenable to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the iodine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound A : TERT-BUTYL 1-(CYCLOPROPYLMETHYL)-3-IODO-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE
  • Structure: Replaces the ethanone group with a tert-butyl carboxy ester.
  • The iodine and cyclopropylmethyl groups are retained.
  • Application : Likely used as an intermediate for synthesizing active compounds via ester hydrolysis .
Compound B : GNE-272 (CAS: 1936428-93-1)
  • Structure: (S)-1-(3-((2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-1-(tetrahydrofuran-3-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one.
  • Key Differences: Substitutes iodine with a fluorophenyl-anilino group and adds a tetrahydrofuran moiety.
  • Activity: A potent CBP/EP300 inhibitor, demonstrating the importance of amino linkages for target binding .
Compound C : 1-[1-(Cyclopropylmethyl)-3-(3-methylanilino)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
  • Structure: Replaces iodine with a 3-methylanilino group.
  • Activity: Exhibits an IC₅₀ of 60.0 µM against CBP/p300, highlighting the role of amino substituents in modulating inhibitory potency .
Compound D : 1-[3-(5-Methyloxazol-2-yl)-1-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-(4-methylpyrazol-1-yl)ethan-1-one
  • Structure : Contains oxazolyl and pyrazolyl substituents instead of iodine.
  • Properties : The heteroaromatic groups may enhance π-π stacking interactions with target proteins .

Functional Group Impact on Activity

Substituent Example Compound Biological Impact
Iodo Target Compound Provides a synthetic handle for cross-coupling reactions; may increase steric bulk.
Fluorophenyl-Anilino GNE-272 Enhances binding to CBP/EP300 via hydrogen bonding and hydrophobic interactions.
3-Methylanilino Compound C Moderate inhibitory activity (IC₅₀ = 60.0 µM) against CBP/p300.
Boron-containing CAS 2158267-66-2 Boronic ester enables Suzuki-Miyaura coupling for further derivatization.

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